molecular formula C22H26N2O3 B7029259 N-[2-[4-[2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]ethyl]acetamide

N-[2-[4-[2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]ethyl]acetamide

Cat. No.: B7029259
M. Wt: 366.5 g/mol
InChI Key: DTPZFRMONHFSCO-UHFFFAOYSA-N
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Description

N-[2-[4-[2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]ethyl]acetamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[2-[4-[2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16(25)23-13-12-17-8-10-18(11-9-17)22(26)24-14-4-7-21(24)19-5-3-6-20(15-19)27-2/h3,5-6,8-11,15,21H,4,7,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZFRMONHFSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]ethyl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the pyrrolidine ring.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.

    Medicine: It has potential as a pharmaceutical compound due to its structural similarity to known bioactive molecules.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-[4-[2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]ethyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-[2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]ethyl]acetamide: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

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